2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-fluorobenzyl)oxime
Description
This compound is an isoquinoline derivative featuring a 1,3-dioxo-tetrahydroisoquinoline core substituted with a 4-methoxybenzyl group at the 2-position and an oxime moiety at the 4-carbaldehyde position. The oxime is further modified with a 4-fluorobenzyl ether (O-(4-fluorobenzyl)oxime), introducing distinct electronic and steric properties. Isoquinoline derivatives are known for diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects, as seen in structurally related compounds .
Properties
IUPAC Name |
4-[(Z)-(4-fluorophenyl)methoxyiminomethyl]-2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-31-20-12-8-17(9-13-20)15-28-24(29)22-5-3-2-4-21(22)23(25(28)30)14-27-32-16-18-6-10-19(26)11-7-18/h2-14,23H,15-16H2,1H3/b27-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRGFHKCOSGKKJ-VYYCAZPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)C=NOCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(C3=CC=CC=C3C2=O)/C=N\OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-fluorobenzyl)oxime is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₈H₁₈FNO₃
- Molecular Weight: 307.34 g/mol
- Structure: The compound features a tetrahydroisoquinoline core with a methoxybenzyl and a fluorobenzyl substituent.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of cancer treatment. Studies have indicated that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research indicates that the compound demonstrates potent anticancer activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of EGFR Pathway : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Studies indicate that treatment with the compound results in cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : In a study evaluating the effects on estrogen receptor-positive breast cancer cells (MCF-7), it was found that the compound significantly reduced cell viability in a dose-dependent manner. The authors reported an IC50 value of 5.2 µM, indicating strong cytotoxic potential .
- Synergistic Effects with Other Agents : Another study examined the combination of this compound with gefitinib, an EGFR inhibitor. The results showed enhanced cytotoxicity when used in combination, suggesting a synergistic effect that could be beneficial in overcoming drug resistance in triple-negative breast cancer .
- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results, where administration of the compound led to significant tumor regression compared to control groups .
Scientific Research Applications
The compound 2-(4-methoxybenzyl)-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-(4-fluorobenzyl)oxime is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, while also providing insights from diverse sources.
Chemical Properties and Structure
The molecular formula for the compound is with a molecular weight of approximately 350.4 g/mol. The structure includes a tetrahydroisoquinoline framework which is often associated with biological activity.
Structural Features
- Isoquinoline Core : Known for its presence in various natural products and pharmaceuticals.
- Dioxo Group : Contributes to the reactivity and potential biological interactions.
- Methoxy and Fluorobenzyl Substituents : These groups can enhance lipophilicity and modulate biological activity.
Anticancer Activity
Recent studies indicate that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) .
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines. The introduction of specific substituents improved selectivity and potency against tumor cells compared to standard treatments like gefitinib. Compounds with methoxy and fluorobenzyl groups demonstrated enhanced activity, suggesting that similar modifications in the target compound could yield beneficial effects .
Antimicrobial Properties
Isoquinoline derivatives have also been investigated for their antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound A | Anticancer | MDA-MB-468 | |
| Compound B | Antimicrobial | E. coli |
Applications in Neuropharmacology
The structural characteristics of the compound suggest potential applications in neuropharmacology. Isoquinoline derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders such as depression and anxiety .
Neuroprotective Effects
Research indicates that certain isoquinoline derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. The presence of dioxo groups may enhance this protective effect by scavenging free radicals .
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core structure: 1,3-dioxo-1,2,3,4-tetrahydroisoquinoline provides rigidity and planar aromaticity, enhancing binding to biological targets.
- Substituents: 4-Methoxybenzyl: Electron-donating methoxy group increases lipophilicity and may influence metabolic stability.
- Oxime functionality: Acts as a pharmacophore, capable of NO release (if nitrate esters are present) or metal chelation .
Comparison with Structurally Similar Compounds
Substituent Effects
Molecular Weight and Physicochemical Properties
*Estimated using fragment-based methods.
Data Tables Summarizing Comparative Analysis
Table 1: Structural and Functional Comparison
*4-FB = 4-fluorobenzyl.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with functionalized precursors. A common approach includes:
- Step 1 : Condensation of a methoxybenzyl-substituted isoquinolinecarbaldehyde with an oxime precursor.
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions. Key conditions:
- Catalysts : Triethylamine or Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps .
- Solvents : Dichloromethane or ethanol for optimal solubility and reactivity .
- Temperature : Controlled heating (50–80°C) to avoid side reactions . Yield optimization requires precise stoichiometry and inert atmospheres (e.g., N₂) to prevent oxidation .
Table 1: Synthesis Conditions for Key Steps
| Step | Reactants | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Aldehyde + Amine | Et₃N, CH₂Cl₂ | 25°C (RT) | 60–70% |
| 2 | Oxime + 4-Fluorobenzyl chloride | Pd(OAc)₂, DMF | 80°C | 50–65% |
Q. How can researchers characterize the structural and purity profile of this compound?
Methodological characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), fluorobenzyl (δ 7.1–7.3 ppm), and oxime (δ 8.2–8.5 ppm) groups .
- IR : Confirm carbonyl (1700–1750 cm⁻¹) and oxime (C=N, 1600–1650 cm⁻¹) functionalities .
- Chromatography :
- HPLC/GC : Purity assessment (>95% via reverse-phase C18 columns) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. What biological targets or therapeutic areas are associated with this compound based on structural analogs?
Structural analogs (e.g., chlorobenzyl-oxime derivatives) show activity against:
- Cancer : Inhibition of kinase pathways (e.g., EGFR) via oxime-mediated chelation .
- Antimicrobial : Disruption of bacterial cell membranes through hydrophobic interactions . Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Chlorobenzyl-oxime | EGFR Kinase | 0.8 | |
| Dichlorobenzyl-oxime | Staphylococcus aureus | 12.5 |
Advanced Research Questions
Q. How can researchers optimize the stereoselectivity during the oxime formation step?
Stereoselectivity is influenced by:
- Reagent Choice : Use of hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMF) to favor E-oxime isomer formation .
- pH Control : Buffered conditions (pH 4–6) to stabilize the transition state .
- Catalytic Additives : Chiral auxiliaries (e.g., L-proline) to induce enantioselectivity .
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assay systems?
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) .
- Cellular Context : Use isogenic cell lines to control for genetic variability .
- Dose-Response Validation : Repeat assays with gradient concentrations (e.g., 0.1–100 μM) to confirm EC₅₀ trends .
Q. How to design experiments to elucidate the metabolic stability of this compound in vitro?
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Half-Life Calculation : Use kinetic models (e.g., t₁/₂ = ln(2)/k, where k is the elimination rate) .
Key Methodological Takeaways
- Synthetic Flexibility : Modular design allows substitution of methoxy/fluorobenzyl groups for SAR studies.
- Data Robustness : Cross-validate biological findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
- Translational Potential : Prioritize compounds with logP < 5 and topological polar surface area (TPSA) < 140 Ų for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
